molecular formula C18H17N3O5S B2506368 N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921820-14-6

N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No. B2506368
CAS RN: 921820-14-6
M. Wt: 387.41
InChI Key: CFNMATNVFSHCDL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carbamoyl group, a thiazole ring, and a furan ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step procedures involving various types of coupling reactions .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamoyl group, the thiazole ring, and the furan ring. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the carbamoyl group, the thiazole ring, and the furan ring. For example, thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some compounds with similar structures have been found to have anti-ulcer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Some compounds with similar structures have been found to have medicinal properties, suggesting that they could potentially have therapeutic uses .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include studies to determine its specific biological activity, as well as efforts to optimize its synthesis .

properties

IUPAC Name

N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-24-13-6-5-11(8-15(13)25-2)19-16(22)9-12-10-27-18(20-12)21-17(23)14-4-3-7-26-14/h3-8,10H,9H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNMATNVFSHCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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